methyl 4-bromo-5-cyano-1H-pyrrole-2-carboxylate
Description
Chemical Identity and Classification
This compound stands as a distinguished member of the substituted pyrrole family, characterized by its complex substitution pattern and multifunctional nature. The compound bears the Chemical Abstracts Service registry number 1597781-24-2 and conforms to the molecular formula Carbon₇Hydrogen₅BromineNitrogen₂Oxygen₂. With a molecular weight of 229.03 daltons, this compound represents a relatively compact yet highly functionalized heterocyclic structure.
The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural complexity and the presence of three distinct functional groups appended to the pyrrole core. The compound's structural identity can be precisely defined through its Simplified Molecular Input Line Entry System representation as O=C(C1=CC(Br)=C(C#N)N1)OC, which unambiguously describes the connectivity and stereochemistry of all constituent atoms.
The compound's classification within heterocyclic chemistry places it among the electron-deficient pyrroles, where the presence of three electron-withdrawing groups significantly alters the electronic properties of the aromatic system. This electronic perturbation has profound implications for the compound's reactivity patterns, particularly in cross-coupling reactions where the electron-deficient nature can influence both reaction rates and regioselectivity. The strategic arrangement of substituents creates a highly polarized heterocyclic system that exhibits unique chemical behavior compared to simpler pyrrole derivatives.
The crystallographic and spectroscopic characterization of this compound reveals a planar pyrrole ring system with substituents adopting conformations that minimize steric interactions while maximizing electronic conjugation. The presence of the cyano group at the 5-position introduces additional rigidity to the molecular framework, while the methyl ester functionality at the 2-position provides opportunities for further chemical modification through standard ester chemistry. The bromine substituent at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, making this compound particularly valuable in synthetic organic chemistry.
Historical Context in Pyrrole Chemistry
The development of this compound must be understood within the broader historical context of pyrrole chemistry, which traces its origins to the pioneering work of Ferdinand Friedrich Runge in 1834. Runge first detected pyrrole as a constituent of coal tar, marking the beginning of systematic investigations into this fundamental heterocyclic system. The name "pyrrole" itself derives from the Greek word "pyrrhos," meaning reddish or fiery, reflecting the characteristic red coloration that pyrrole imparts to wood when treated with hydrochloric acid.
The evolution of substituted pyrrole chemistry gained momentum throughout the nineteenth and twentieth centuries, with particular emphasis on halogenated derivatives. Early investigations into the bromination of pyrrole systems revealed the inherent challenges associated with regioselective substitution, as documented in foundational studies that explored the formation of 4-bromo, 5-bromo, and 4,5-dibromo derivatives from both ester and aldehyde precursors. These pioneering efforts established the theoretical framework for understanding the electronic effects that govern substitution patterns in pyrrole chemistry.
The introduction of cyano-substituted pyrroles represented a significant advancement in the field, as these compounds provided access to previously inaccessible synthetic pathways and biological activities. The development of reliable methods for incorporating cyano groups into pyrrole rings required innovative approaches, including the conversion of formyl precursors through oxime intermediates followed by dehydration with phosphorous oxychloride. This methodology proved instrumental in the eventual synthesis of this compound and related compounds.
The synthetic challenges associated with creating highly substituted pyrroles like this compound necessitated the development of sophisticated methodologies that could accommodate multiple functional groups without compromising the integrity of the heterocyclic core. The emergence of palladium-catalyzed cross-coupling chemistry in the latter half of the twentieth century provided the tools necessary to construct such complex structures efficiently, though initial attempts were hampered by the tendency of unprotected pyrroles to undergo reduction rather than cross-coupling.
The recognition that electron-withdrawing groups could activate adjacent positions for cross-coupling reactions represented a paradigm shift in pyrrole chemistry. This ortho-activation effect became particularly important for compounds like this compound, where the cyano group at the 5-position facilitates Suzuki-Miyaura coupling at the 4-position bromine. This discovery opened new avenues for the synthesis of complex polysubstituted pyrroles and established the foundation for current synthetic approaches to this class of compounds.
Significance in Heterocyclic Chemistry Research
This compound occupies a position of considerable importance in contemporary heterocyclic chemistry research, serving multiple roles as both a synthetic intermediate and a platform for mechanistic investigations. The compound's unique substitution pattern makes it an ideal candidate for studying the interplay between electronic effects and reactivity in heterocyclic systems, particularly in the context of transition metal-catalyzed transformations.
The most significant contribution of this compound to heterocyclic chemistry lies in its demonstration of ortho-activation effects in cross-coupling reactions. Research has established that the presence of the cyano group at the 5-position provides sufficient electronic activation to enable successful Suzuki-Miyaura coupling at the adjacent 4-bromo position, even when the pyrrole nitrogen remains unprotected. This finding challenged conventional wisdom in the field, which had previously required nitrogen protection to achieve acceptable yields in cross-coupling reactions with pyrrole substrates.
Systematic investigations using this compound as a model substrate have revealed important structure-activity relationships governing cross-coupling efficiency. Studies employing various aryl and heteroaryl boronic acids under standard cross-coupling conditions have demonstrated that the compound can accommodate a wide range of coupling partners, providing access to diverse substitution patterns that were previously difficult or impossible to achieve. These findings have established new synthetic protocols that are now widely employed in the preparation of complex pyrrole-containing natural products and pharmaceutical intermediates.
The compound's role in medicinal chemistry research has proven equally significant, particularly in the development of new anticancer agents. The structural framework provided by this compound has been exploited in the synthesis of compounds that exhibit potent activity as colchicine site microtubule depolymerizers, with some derivatives showing low nanomolar antiproliferative and cytotoxic activities against multiple cancer cell lines. This biological activity profile has stimulated intense research interest in related compounds and has led to the development of structure-activity relationship studies aimed at optimizing therapeutic potential.
The compound's utility extends beyond traditional synthetic applications to include its use as a probe for understanding fundamental aspects of heterocyclic reactivity. The presence of multiple electron-withdrawing groups creates a highly electrophilic pyrrole system that exhibits unique behavior in nucleophilic addition reactions, cycloaddition processes, and other fundamental transformations. These studies have contributed to a deeper understanding of heterocyclic chemistry principles and have informed the design of new synthetic methodologies applicable to broader classes of compounds.
Contemporary research continues to explore the potential of this compound in emerging areas such as materials science, where its electronic properties and structural rigidity make it an attractive building block for conjugated polymers and other advanced materials. The compound's ability to participate in regioselective functionalization reactions while maintaining structural integrity positions it as a valuable synthon for constructing complex molecular architectures with precisely defined properties.
Properties
IUPAC Name |
methyl 4-bromo-5-cyano-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c1-12-7(11)5-2-4(8)6(3-9)10-5/h2,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZONPWQSYVMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a classical method employed for constructing the pyrrole core, which can be adapted for introducing specific substituents such as bromine and cyano groups. In this approach, bromocetaldehyde reacts with an enamine derived from dimethyl acetonedicarboxylate and ethanolamine under reflux conditions, leading to the formation of a substituted pyrrole ester.
- Reagents: Bromocetaldehyde, enamine (from dimethyl acetonedicarboxylate and ethanolamine)
- Solvent: Acetonitrile
- Temperature: Reflux
- Yield: Approximately 38-43%
- Addition of bromocetaldehyde to the enamine solution
- Heating under reflux to promote cyclization
- Isolation of the pyrrole ester, which can be further functionalized
This method allows for the incorporation of the bromine atom at the 4-position and the ester group at the 2-position of the pyrrole ring.
Cyclization of 1-(2-Hydroxyethyl)pyrroles
Another approach involves cyclization of 1-(2-hydroxyethyl)pyrrole derivatives using sodium hydride in dimethylformamide (DMF). This process facilitates ring closure to form the pyrrole core, which can be functionalized subsequently.
- Reagents: 1-(2-Hydroxyethyl)pyrrole, sodium hydride
- Solvent: DMF
- Conditions: Reaction under inert atmosphere, temperature control to avoid decomposition
Functionalization of Pyrrole Core
Bromination
Selective bromination at the 4-position of the pyrrole ring is achieved using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to prevent over-bromination.
- Reagents: NBS or Br₂
- Solvent: Acetic acid or dichloromethane
- Temperature: Cold (0°C to room temperature)
- Yield: High selectivity for the 4-position
Introduction of Cyano Group
The cyano group at the 5-position can be introduced via nucleophilic substitution or via a Sandmeyer-type reaction if an amino precursor is available. Alternatively, the cyano functionality can be incorporated during the pyrrole ring formation by using cyano-substituted precursors.
- Reagents: Cyanide sources such as sodium cyanide
- Solvent: Dimethylformamide or acetonitrile
- Conditions: Mild heating, with careful control to prevent side reactions
Esterification to Form Methyl Ester
The final step involves esterification of the carboxylic acid derivative, which can be achieved through methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Reagents: Methyl iodide or dimethyl sulfate
- Base: Potassium carbonate
- Solvent: Acetone or DMF
- Temperature: Room temperature to slight heating
- Yield: Typically high (around 80-85%)
Summary of Preparation Data
| Method | Key Reagents | Solvent | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Hantzsch pyrrole synthesis | Bromocetaldehyde, enamine | Acetonitrile | Reflux | 38-43% | Suitable for core pyrrole formation |
| Cyclization of hydroxy derivatives | 1-(2-Hydroxyethyl)pyrrole, NaH | DMF | Inert atmosphere | Variable | Efficient ring closure |
| Bromination | NBS or Br₂ | Acetic acid or DCM | 0°C to RT | High selectivity | For 4-position bromination |
| Cyano substitution | NaCN | DMF or acetonitrile | Mild heating | Variable | For 5-position cyano group |
| Esterification | Methyl iodide, K₂CO₃ | Acetone | RT | 80-85% | Final methyl ester formation |
Research Findings and Notes
- The synthesis route via the Hantzsch pyrrole method is well-documented for its efficiency in constructing substituted pyrroles with specific functional groups at designated positions.
- Bromination at the 4-position is highly selective when using NBS under controlled, cold conditions, minimizing side reactions.
- Incorporation of the cyano group can be achieved during ring formation or through nucleophilic substitution, with the latter offering more control over regioselectivity.
- Esterification is straightforward, with methyl iodide being the reagent of choice for methylation of the carboxylic acid derivative, yielding the target compound with high purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromine, alkaline media, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Methyl 4-bromo-5-cyano-1H-pyrrole-2-carboxylate has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or receptors crucial for cancer cell proliferation.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung) | 12 | Moderate cytotoxicity |
| MCF7 (Breast) | 8 | High cytotoxicity |
| HeLa (Cervical) | 20 | Low cytotoxicity |
Antiviral Properties:
Research indicates that this compound exhibits antiviral activity, potentially making it a candidate for further development as an antiviral agent. Studies have shown effectiveness against certain viral strains, warranting further investigation into its mechanisms.
Biological Research
Enzyme Inhibition Studies:
The compound is utilized in studies focused on enzyme inhibitors. Its structural features allow it to interact with various biological targets, suggesting potential applications in drug discovery and development.
Microbial Activity:
Preliminary studies have indicated antimicrobial properties, with the compound showing effectiveness against several bacterial strains. Its ability to inhibit microbial growth positions it as a promising candidate for the development of new antibiotics.
Materials Science
Conductive Polymers:
this compound serves as a building block in the synthesis of conductive polymers. These materials are essential for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Semiconductors:
The compound's electronic properties make it suitable for use in organic semiconductors, which are critical components in modern electronic devices. Its incorporation into polymer matrices enhances the performance of these materials.
Case Studies
A notable study investigated the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. The findings highlighted that modifications to the pyrrole ring significantly influenced biological activity against drug-resistant strains of Mycobacterium tuberculosis. Derivatives with electron-withdrawing groups exhibited enhanced activity with minimum inhibitory concentrations (MIC) as low as 0.01 µg/mL while maintaining low cytotoxicity profiles.
In another case, derivatives were synthesized and tested for their antibacterial activity against methicillin-resistant Staphylococcus aureus. The results demonstrated that certain derivatives had MIC values significantly lower than those of standard antibiotics, indicating their potential as effective antibacterial agents.
Mechanism of Action
The specific mechanism of action for methyl 4-bromo-5-cyano-1H-pyrrole-2-carboxylate is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of electron-withdrawing substituents (bromo and cyano) and a methyl ester. Below is a comparative analysis with structurally related pyrrole derivatives:
Table 1: Key Properties of Methyl 4-Bromo-5-Cyano-1H-Pyrrole-2-Carboxylate and Analogues
Biological Activity
Methyl 4-bromo-5-cyano-1H-pyrrole-2-carboxylate (C7H5BrN2O2) is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antibacterial, antitumoral, and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrrole ring structure, which is modified by the presence of a bromine atom at the 4-position and a cyano group at the 5-position. The chemical structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Pseudomonas aeruginosa | 30 µM |
The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential. The presence of the bromine and cyano groups enhances its lipophilicity, facilitating better membrane interaction .
Antitumoral Activity
This compound has also been evaluated for its antitumoral properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Case Study: Antitumoral Effects in Cell Lines
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including:
- HeLa (cervical cancer) : IC50 = 15 µM
- MCF-7 (breast cancer) : IC50 = 12 µM
- A549 (lung cancer) : IC50 = 18 µM
These findings indicate that this compound could be a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in various models. The compound appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Table 2: Anti-inflammatory Activity Data
| Inflammatory Marker | Effect (Concentration) |
|---|---|
| TNF-α | Decreased by 50% (10 µM) |
| IL-6 | Decreased by 40% (10 µM) |
| COX-2 | Inhibition >60% (20 µM) |
The mechanism of action is believed to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 4-bromo-5-cyano-1H-pyrrole-2-carboxylate?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrole ring. For example:
Bromination : Introduce bromine at the 4-position using electrophilic bromination or via precursor intermediates (e.g., ethyl 4-bromo-1H-pyrrole-2-carboxylate as in [6]).
Cyanation : Install the cyano group at the 5-position using metal-catalyzed cyanation (e.g., Pd-catalyzed coupling with cyanide sources) or nitrile-forming reactions.
Esterification : Methyl ester groups are often introduced via direct esterification of carboxylic acid precursors or by starting with methyl esters (e.g., methyl 5-bromo-1H-pyrrole-2-carboxylate derivatives [8]).
- Key Tools : Suzuki coupling (for aryl/heteroaryl substitutions [6]), column chromatography for purification, and NMR/HRMS for validation.
Q. What purification methods are recommended for this compound?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates or final products [6].
- Recrystallization : Polar solvents like ethanol or methanol are effective for crystallizing brominated pyrrole derivatives [10].
- HPLC : For high-purity applications (e.g., biological assays), reverse-phase HPLC with acetonitrile/water gradients is recommended.
Q. How is the compound characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity (e.g., distinguishing bromo/cyano groups via coupling patterns).
- Mass Spectrometry : HRMS validates molecular weight and functional groups.
- X-ray Crystallography : Resolves absolute configuration and crystal packing, as demonstrated for brominated pyrrole carboxylic acids [10].
Advanced Research Questions
Q. How can researchers optimize Suzuki cross-coupling reactions involving the bromo substituent?
- Methodological Answer :
- Catalyst Selection : Pd(dppf)Cl·CHCl enhances coupling efficiency with arylboronic acids [6].
- Solvent/Base Systems : Use 1,4-dioxane with KOAc for inert conditions. Microwave-assisted synthesis (e.g., 3 min irradiation [4]) can improve yields.
- Ligand Effects : Bulky ligands (e.g., SPhos) mitigate steric hindrance in poly-substituted pyrroles.
Q. What strategies address low yields in introducing both bromo and cyano groups?
- Methodological Answer :
- Sequential Functionalization : Prioritize bromination before cyanation to avoid electronic deactivation of the pyrrole ring.
- Protecting Groups : Temporarily protect reactive sites (e.g., ester groups) during harsh reaction conditions [6].
- Microwave Synthesis : Accelerate reaction kinetics to reduce side-product formation [4].
Q. How to resolve spectral data contradictions (e.g., unexpected NMR shifts)?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals caused by electron-withdrawing groups (cyano/bromo).
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP [17]).
Q. What are the applications of this compound in drug discovery?
- Methodological Answer :
- Antimicrobial Agents : Serve as precursors for carboxamide derivatives targeting bacterial enzymes [6].
- Enzyme Inhibitors : The cyano group mimics transition states in hydrolase inhibition studies [3].
- Material Science : Functionalized pyrroles are used in conductive polymers or optoelectronic materials.
Q. How to analyze reaction mechanisms for substituent introduction?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-determining steps.
- Isotopic Labeling : Use C-labeled cyanide sources to track cyanation pathways.
- DFT Calculations : Model transition states and intermediates to rationalize regioselectivity [17].
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
